3,4,15-Trihydroxy-12,13-epoxytrichothec-9-en-8-yl 3-methylbutanoate
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Overview
Description
3,4,15-Trihydroxy-12,13-epoxytrichothec-9-en-8-yl 3-methylbutanoate is a trichothecene.
Scientific Research Applications
Biosynthesis Studies
- Intermediacy in Trichothecenes Biosynthesis : Isotrichodermin and 12,13-epoxytrichothec-9-ene have been identified as intermediates in the biosynthesis of trichothecenes like 3-acetyldeoxynivalenol and sambucinol, emphasizing their role in the biosynthetic pathway of these compounds (Zamir et al., 1990).
Chemical Studies
- Chemical Reactions and Rearrangements : Studies on 7-hydroxy-12,13-epoxytrichothec-9-en-8-one derivatives (related to nivalenol and vomitoxin) reveal their rearrangement under specific conditions, providing insights into their structural dynamics (Grove, 1985).
Mycotoxin Research
- Mycotoxin Interconversions : Research into the partial synthesis of trichothecenes, including their epi-epoxides, sheds light on the chemical nature and potential applications of these compounds in understanding mycotoxin behavior (Cameron & Colvin, 1989).
- Trichothecene Cytotoxicity : Investigations into the cytotoxic effects of various trichothecenes, including derivatives of 12,13-epoxytrichothec-9-ene, offer valuable data for assessing their impact on human health (Choi et al., 1996).
Synthetic Applications
- Synthetic Approaches : Efforts in synthesizing compounds like scirpene from 3-methoxyacetophenone demonstrate advanced methods in creating these complex structures, contributing to the field of organic synthesis (Nemoto et al., 1999).
Analytical Techniques
- Analytical Isolation and Identification : Advanced techniques such as high-pressure liquid chromatography have been utilized to isolate and identify derivatives of 12,13-epoxytrichothec-9-ene, aiding in the accurate characterization of these substances (Bennett et al., 1981).
Molecular Studies
- Simulation in Cancer Treatment : Theoretical studies on the interaction of molecules like Deoxynivalenol with human cancer cells provide a framework for understanding their potential therapeutic applications (Heidari & Gobato, 2018).
Biological Interactions
- Microbial Modifications : Research comparing microbial and chemical modifications of trichothecene mycotoxins offers insight into the biological processing of these compounds (Yoshizawa & Morooka, 1975).
properties
Molecular Formula |
C20H30O7 |
---|---|
Molecular Weight |
382.4 g/mol |
IUPAC Name |
[(1S,2R,4S,7R,9R,10R,11S)-10,11-dihydroxy-2-(hydroxymethyl)-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-4-yl] 3-methylbutanoate |
InChI |
InChI=1S/C20H30O7/c1-10(2)5-14(22)26-12-7-19(8-21)13(6-11(12)3)27-17-15(23)16(24)18(19,4)20(17)9-25-20/h6,10,12-13,15-17,21,23-24H,5,7-9H2,1-4H3/t12-,13+,15+,16+,17+,18+,19+,20?/m0/s1 |
InChI Key |
DDAUKBBLCGQHIP-VFVREVADSA-N |
Isomeric SMILES |
CC1=C[C@@H]2[C@](C[C@@H]1OC(=O)CC(C)C)([C@]3([C@@H]([C@H]([C@H](C34CO4)O2)O)O)C)CO |
SMILES |
CC1=CC2C(CC1OC(=O)CC(C)C)(C3(C(C(C(C34CO4)O2)O)O)C)CO |
Canonical SMILES |
CC1=CC2C(CC1OC(=O)CC(C)C)(C3(C(C(C(C34CO4)O2)O)O)C)CO |
Pictograms |
Acute Toxic; Irritant |
synonyms |
3,4,15-trihydroxy-8-(3-methylbutyryloxy)-1,2,3-epoxytrichothec--9-ene scirpentriol T-2 triol |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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